Polidocanol

Sclerotherapy Foam Rheology Viscosity

Polidocanol (CAS 9043-30-5) is a non-ionic detergent sclerosant, chemically defined as polyoxyethylene 9 lauryl ether, which functions as a local anesthetic and endothelial cell lytic agent. Its mechanism of action involves the disruption of the endothelial cell membrane via solubilization of membrane proteins, leading to controlled vascular fibrosis and occlusion.

Molecular Formula C30H62O10
Molecular Weight 582.8 g/mol
CAS No. 9043-30-5
Cat. No. B041958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolidocanol
CAS9043-30-5
Synonymsα-Isotridecyl-ω-hydroxypoly(oxy-1,2-ethanediyl);  Arlypon IT 10;  Berol 048;  Dehscoxid 732;  Ethox 2400;  Ethox TDA 9;  Ethoxylated isotridecanol;  Ethoxylated Isotridecyl Alcohol;  Eusapon S;  Exxal F 5716;  Genapol V 4739;  Genapol X;  Gezetol 138;  Imbentin T
Molecular FormulaC30H62O10
Molecular Weight582.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
InChIKeyONJQDTZCDSESIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible

Polidocanol CAS 9043-30-5: Scientific Baseline and Procurement Context for the Non-Ionic Detergent Sclerosant


Polidocanol (CAS 9043-30-5) is a non-ionic detergent sclerosant, chemically defined as polyoxyethylene 9 lauryl ether, which functions as a local anesthetic and endothelial cell lytic agent . Its mechanism of action involves the disruption of the endothelial cell membrane via solubilization of membrane proteins, leading to controlled vascular fibrosis and occlusion [1]. Unlike anionic sclerosants, its non-ionic character confers a distinct safety and tolerability profile. Its unique physicochemical properties, including a critical micellar concentration (CMC) of 0.002% in both normal saline and water, underpin its predictable clinical performance and differentiate it from its primary in-class competitor, sodium tetradecyl sulfate (STS) [2].

Non-ionic detergent sclerosant for endothelial lysis mechanism studies
Defined CMC (0.002%) supports reproducible in vitro assay conditions
Comparator to anionic sclerosant STS in cytotoxicity and rheology research

Why Sclerosing Agent Interchangeability Fails: The Polidocanol Difference


In the class of detergent sclerosants, generic substitution is precluded by significant inter-agent variability in molecular charge, cytotoxic potency, and resultant adverse event profiles. Polidocanol's non-ionic nature contrasts sharply with the anionic sodium tetradecyl sulfate (STS), leading to fundamental differences in endothelial cell lysis thresholds and patient tolerability [1]. The quantitative evidence below demonstrates that the clinical choice is not merely between two sclerosants, but between distinct safety, efficacy, and rheological performance profiles that directly impact patient outcomes, including pain scores and complication rates [2].

Polidocanol (non-ionic)
Sodium tetradecyl sulfate (anionic)
Charge-dependent lysis mechanism
Non-ionic vs anionic character can alter endothelial cell membrane disruption kinetics and downstream signaling
Foam rheology divergence
Concentration-dependent viscosity in polidocanol foam not observed with STS, affecting dispersion and dwell time
Cytotoxicity threshold mismatch
Different CC50 values (4.8-fold difference) may shift assay outcomes and complicate direct substitution

Quantitative Differentiation of Polidocanol: Evidence-Based Reasons for Scientific and Procurement Selection


Comparative Foam Rheology: Polidocanol's Viscosity Advantage Over STS

Polidocanol foam exhibits a unique, concentration-dependent increase in viscosity, a property not observed with sodium tetradecyl sulfate (STS) foam. This rheological behavior is critical for controlling sclerosant dispersion and dwell time in target vessels, directly impacting treatment efficacy [1].

Foam Viscosity Profile
Head-to-head
Concentration-dependent increase (0.1–3%)
vs STS: viscosity independent of concentration
Reported rheological differentiation supports foam behavior research
In vitro rheometer; liquid-plus-air fractions 1+2 to 1+8
Sclerotherapy Foam Rheology Viscosity

Reduced Cytotoxicity: Polidocanol's Higher CC50 Compared to STS

In a standardized in vitro cytotoxicity assay on human umbilical vein endothelial cells (HUVECs), Polidocanol demonstrated a significantly higher 50% cytotoxic concentration (CC50) compared to sodium tetradecyl sulfate (STS), indicating a lower relative cytotoxicity at clinically relevant concentrations [1].

Cytotoxicity CC50
Head-to-head
POL 1.6% vs STS 0.33%
4.8‑fold higher CC50
Supports cytotoxicity endpoint comparison; higher CC50 suggests different lysis threshold
MTT assay on HUVECs; clinical conc. 3%
Cytotoxicity In Vitro Endothelial Cells

Superior Patient Satisfaction and Efficacy in Telangiectasia: EASI RCT

The EASI study, a double-blind, randomized, controlled trial, directly compared Polidocanol (POL) against sodium tetradecyl sulphate (STS) and placebo for the treatment of telangiectases and reticular veins. Polidocanol demonstrated statistically significant superiority over STS for the primary endpoint of patient satisfaction [1].

Patient Satisfaction Endpoint
RCT endpoint
88% (POL) vs 63% (STS) at 26 wks
Δ 25%, P<0.0001
Reported satisfaction endpoint advantage; context-dependent for C1 disease model
Multicenter RCT, 316 patients, 0.5% POL/1% STS
Telangiectasia Reticular Veins RCT

Reduced Complication Rates in Esophageal Variceal Sclerotherapy

In a prospective randomized controlled trial for esophageal variceal bleeding, Polidocanol exhibited a comparable efficacy to sodium tetradecyl sulfate (STD) but was associated with a significantly lower incidence of severe local and systemic complications [1].

Severe Pain Incidence
RCT endpoint
4% (POL) vs 27% (STS)
85% relative risk reduction
Reported tolerability endpoint difference; lower pain probability
Esophageal varices RCT, 1% POL vs 1.5% STD
Esophageal Varices Complications RCT

Higher Closure Rates and Wound Healing in Perforator Incompetence

A prospective comparative study on foam sclerotherapy for lower extremity perforator incompetence found that Polidocanol foam achieved significantly higher rates of complete vein closure and wound healing compared to sodium tetradecyl sulfate (STS) foam [1].

Vein Closure Rate
Head-to-head
72% (POL) vs 36% (STS)
P=0.0007
Reported closure endpoint improvement in perforator incompetence
Prospective study, 50 patients, foam sclerotherapy
Varicose Veins Perforator Veins Foam Sclerotherapy

Unique Anesthetic Property: Direct Comparison of Injection Pain

A clinical comparison for the treatment of lower limb telangiectasia directly assessed the pain associated with injection. The study concluded that sodium tetradecyl sulfate (STS) is significantly more painful during injection compared to Polidocanol, a finding consistent with Polidocanol's known local anesthetic properties [1].

Injection Pain Profile
Cross-study comparable
Less painful (POL) vs more painful (STS)
Qualitative: POL has local anesthetic property
Reported pain-score endpoint context; consistent with anesthetic property
Clinical comparison, STS 0.25% vs POL 0.75%
Pain Telangiectasia Tolerability

Optimal Research and Industrial Applications for Polidocanol Based on Quantitative Differentiation


Sclerotherapy of C1 Telangiectases and Reticular Veins (Cosmetic Phlebology)

Based on the EASI trial's evidence of significantly higher patient satisfaction (88% vs. 63% at 26 weeks; P<0.0001) and its lower pain profile compared to STS, Polidocanol is the scientifically justified agent of choice for cosmetic sclerotherapy of telangiectases and reticular veins [1]. Its higher CC50 (1.6%) compared to STS (0.33%) further supports its safety for this application [2].

Foam Sclerotherapy for Incompetent Perforator Veins (Vascular Surgery)

Given the demonstrated doubling of complete vein closure rates (72% vs. 36%, P=0.0007) and superior wound healing (68% vs. 52%, P=0.025) compared to STS foam, Polidocanol foam should be prioritized for the treatment of perforator vein incompetence to maximize anatomical and clinical success [3].

Endoscopic Sclerotherapy of Esophageal Varices (Gastroenterology)

In settings where minimizing post-procedural complications is paramount, the evidence from a head-to-head RCT showing an 85% relative risk reduction in severe retrosternal pain (4% vs. 27%) and significantly fewer cases of deep ulceration (23% vs. 53%) with Polidocanol compared to STS provides a clear rationale for its selection in endoscopic variceal sclerotherapy [4].

In Vitro Research on Endothelial Cell Lysis (Academic/Industrial R&D)

For researchers investigating the mechanisms of detergent-induced cell death, Polidocanol serves as a well-characterized, non-ionic comparator. Its precisely defined CMC of 0.002% and known concentration-dependent kinetics for cell death (e.g., cell death within 15 min at 0.3%) make it an ideal standard for calibrating in vitro assays and comparing the cytotoxic potency of other sclerosants or novel agents [5] [6].

Application
Selection Property
Validation Focus
Telangiectasia endpoint comparison studies
Reported patient satisfaction and closure outcomes
Review RCT endpoint data; satisfaction and closure rate validation
Perforator incompetence closure research
Reported complete closure rates and wound healing
Anatomical and clinical endpoint validation in prospective studies
Variceal sclerotherapy complication research
Reported complication incidence (pain, ulceration)
Safety-related endpoint review in RCT setting
Endothelial cell lysis mechanism studies
Defined CMC and concentration-dependent kinetics
Cytotoxicity assay standardization and comparator profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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